molecular formula C12H28IN3 B14372882 (Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide CAS No. 89610-53-7

(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide

Cat. No.: B14372882
CAS No.: 89610-53-7
M. Wt: 341.28 g/mol
InChI Key: KOQBTVUGLRXXTB-UHFFFAOYSA-M
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Description

(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This particular compound is characterized by its complex structure, which includes multiple dimethylamino groups and a hexyl chain, making it unique among similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylhexylamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: The major products include corresponding N-oxides.

    Reduction: The major products are secondary amines.

    Substitution: The major products are quaternary ammonium salts with different anions.

Scientific Research Applications

(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.

    Industry: Utilized in the formulation of cleaning agents and fabric softeners.

Mechanism of Action

The mechanism of action of (Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the hydrophobic hexyl chain, which integrates into the lipid bilayer, and the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

    Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.

Uniqueness

(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide is unique due to its specific structure, which includes multiple dimethylamino groups and a hexyl chain. This structure provides it with distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to other quaternary ammonium compounds.

Properties

CAS No.

89610-53-7

Molecular Formula

C12H28IN3

Molecular Weight

341.28 g/mol

IUPAC Name

[dimethylamino-[hexyl(methyl)amino]methylidene]-dimethylazanium;iodide

InChI

InChI=1S/C12H28N3.HI/c1-7-8-9-10-11-15(6)12(13(2)3)14(4)5;/h7-11H2,1-6H3;1H/q+1;/p-1

InChI Key

KOQBTVUGLRXXTB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCN(C)C(=[N+](C)C)N(C)C.[I-]

Origin of Product

United States

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